molecular formula C9H8ClNOS B1525429 1-(5-Chloro-1,3-benzothiazol-2-yl)ethan-1-ol CAS No. 1315365-71-9

1-(5-Chloro-1,3-benzothiazol-2-yl)ethan-1-ol

Cat. No.: B1525429
CAS No.: 1315365-71-9
M. Wt: 213.68 g/mol
InChI Key: CMMKHCAPOXMULI-UHFFFAOYSA-N
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Description

“1-(5-Chloro-1,3-benzothiazol-2-yl)ethan-1-ol” is a chemical compound with the molecular formula C9H8ClNOS . It has a molecular weight of 213.68 . This compound belongs to the class of organic compounds known as alpha amino acids and derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” involves a benzothiazole ring system, which is a benzene ring fused to a thiazole ring .

Scientific Research Applications

Synthesis and Structural Characterization

A series of novel compounds were synthesized involving 1-(5-chloro-1,3-benzothiazol-2-yl)ethan-1-ol derivatives, exploring their potential in various scientific applications. These compounds have been characterized and assessed for their antimicrobial and antifungal activities, revealing some with activity comparable to standard medicinal compounds like chloramphenicol, cefoperazone, and amphotericin B. This highlights the relevance of such compounds in medicinal chemistry for developing new antibacterial and antifungal agents (Pejchal, Pejchalová, & Růžičková, 2015).

Chemical and Chemoenzymatic Routes

Research on 1-(benzothiazol-2-ylsulfanyl)-3-chloropropan-2-ol, a precursor of drugs with potential β-blocker activity, revealed efficient methods for its preparation with good to high enantiomeric excess. This work opens up new avenues for synthesizing optically active molecules, including β-aminoalcohols, demonstrating the compound's versatility in drug synthesis and its significance in pharmaceutical research (Nunno, Franchini, Scilimati, Sinicropi, & Tortorella, 2000).

Molecular Docking and DNA Binding

A novel Schiff base ligand and its bis(μ-chloro) bridged Cu(II) dimer were synthesized and characterized, with a focus on their structure, DNA binding aspects, and molecular docking study. This research provides insights into the ligand's ability to undergo keto-enol tautomerism and its efficacy in binding CT DNA, offering a basis for developing potential therapeutic agents targeting DNA interactions (Guhathakurta, Basu, Purohit, Bandyopadhyay, Kumar, Chowdhury, & Naskar, 2017).

Exploration in Metal Corrosion Inhibition

A study exploring the interaction of mild steel with hydrochloric acid in the presence of N-(benzo[d]thiazole-2-yl)-1-phenylethan-1-imines highlighted the compound's efficiency as a corrosion inhibitor. This research emphasizes the importance of eco-friendly materials in industrial applications, showcasing the derivatives' effectiveness in protecting mild steel in acidic media, thus contributing to materials science and engineering (Chugh, Singh, Thakur, Pani, Pandey, Lgaz, Chung, & Ebenso, 2019).

Crystal Structure Elucidation

The crystal structure of methyl-3-(5-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-propanoate was elucidated, providing detailed insights into the molecular conformation and bond lengths of this derivative. Such structural analyses are crucial for understanding the compound's reactivity and potential interactions in various applications, from pharmaceuticals to materials science (Aydin, Arici, Akkurt, Akkoç, & Sahin, 2002).

Biochemical Analysis

Cellular Effects

The effects of 1-(5-Chloro-1,3-benzothiazol-2-yl)ethan-1-ol on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular function. Additionally, it may affect cell signaling by interacting with receptors or signaling molecules, thereby modulating cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the specific interaction. Furthermore, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions contribute to the overall biochemical and cellular effects observed with this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, highlighting the importance of understanding its temporal effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression. At higher doses, toxic or adverse effects may be observed. These threshold effects are crucial for determining the safe and effective use of this compound in research and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with transporters or binding proteins, influencing its localization and accumulation. These interactions can affect the compound’s efficacy and potential side effects, making it essential to study its transport and distribution in detail .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for understanding the compound’s mechanism of action and its effects on cellular processes .

Properties

IUPAC Name

1-(5-chloro-1,3-benzothiazol-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNOS/c1-5(12)9-11-7-4-6(10)2-3-8(7)13-9/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMKHCAPOXMULI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=C(S1)C=CC(=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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